molecular formula C20H23FN2O2 B3038997 2-(2,3-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone CAS No. 946386-87-4

2-(2,3-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

Cat. No. B3038997
CAS RN: 946386-87-4
M. Wt: 342.4 g/mol
InChI Key: KCURXNDIROZPHV-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone (2DFPP) is an organic compound with a wide range of applications in scientific research. It is a fluorine-containing heterocyclic compound that is highly soluble in water and has a low melting point. This compound has been used in a variety of laboratory experiments, such as synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

2-(2,3-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It has also been used in biochemical and physiological studies to investigate the mechanisms of action of drugs, hormones, and other compounds. In addition, 2-(2,3-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been used in drug development to study the pharmacokinetics, pharmacodynamics, and metabolism of drugs.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is not fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of drugs, hormones, and other compounds. It is also believed to interact with cellular receptors and other proteins to modulate their activity.
Biochemical and Physiological Effects
2-(2,3-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in drug metabolism, as well as to interact with cellular receptors and other proteins to modulate their activity. In addition, it has been found to have a variety of effects on the nervous system, including the inhibition of neurotransmitter release and the stimulation of nerve cell growth.

Advantages and Limitations for Lab Experiments

The use of 2-(2,3-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone in laboratory experiments has a number of advantages. It is highly soluble in water, has a low melting point, and is relatively inexpensive. In addition, it is relatively stable and is easily synthesized using a variety of methods. However, there are also some limitations to its use. For example, it is not very soluble in organic solvents, and it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for the use of 2-(2,3-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone in scientific research. It could be used to further investigate the biochemical and physiological effects of drugs, hormones, and other compounds. It could also be used to develop new drugs, pesticides, and dyes. In addition, it could be used to further investigate the mechanisms of action of drugs, hormones, and other compounds. Finally, it could be used to develop new methods for the synthesis of compounds.

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-15-6-5-9-19(16(15)2)25-14-20(24)23-12-10-22(11-13-23)18-8-4-3-7-17(18)21/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCURXNDIROZPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160546
Record name 2-(2,3-Dimethylphenoxy)-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

CAS RN

946386-87-4
Record name 2-(2,3-Dimethylphenoxy)-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946386-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dimethylphenoxy)-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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